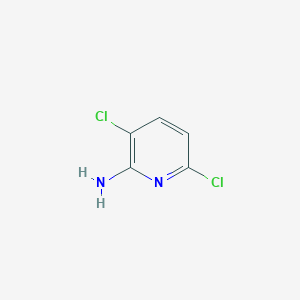

3,6-Dichloropyridin-2-amine

Descripción general

Descripción

3,6-Dichloropyridin-2-amine is a chemical compound with the molecular formula C5H4Cl2N2 . It is also known by other synonyms such as 2-Amino-3,6-dichloropyridine, 3,6-DICHLORO-PYRIDIN-2-YLAMINE, and 3,6-DICHLORO-2-PYRIDINAMINE . This compound is used for research and development purposes .

Synthesis Analysis

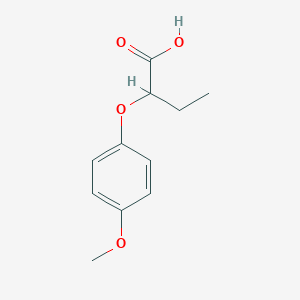

The synthesis of 3,6-Dichloropyridin-2-amine involves several steps. One method starts with the oxidation of 2,6-dichloropyridine to give a pyridine N-oxide derivative. This is then subjected to nitration followed by reduction . Another method involves the oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp .Molecular Structure Analysis

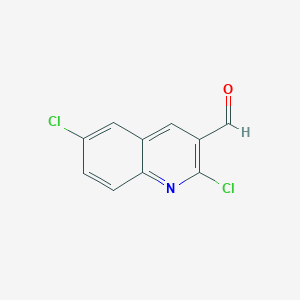

The molecular structure of 3,6-Dichloropyridin-2-amine consists of a pyridine ring with two chlorine atoms and one amine group attached to it . The InChI string representation of the molecule isInChI=1S/C5H4Cl2N2/c6-3-1-2-4 (7)9-5 (3)8/h1-2H, (H2,8,9) . Physical And Chemical Properties Analysis

The molecular weight of 3,6-Dichloropyridin-2-amine is 163.00 g/mol . It has a computed XLogP3 value of 1.5, indicating its partition coefficient between octanol and water, which is a measure of its lipophilicity . The compound has one hydrogen bond donor and two hydrogen bond acceptors .Aplicaciones Científicas De Investigación

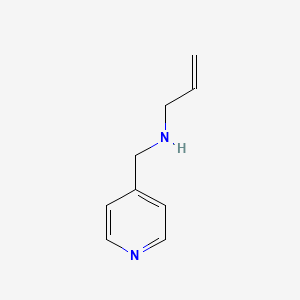

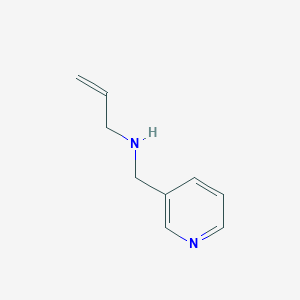

Selective Amination of Chloro-substituted Heteroarenes : A study by Abel et al. (2016) explored the amination of 3,6-dichloropyridazine and related compounds with various adamantane-containing amines. They found selective substitution of one chlorine atom in dichloroheteroarenes, indicating a potential application in selective chemical synthesis (Abel et al., 2016).

Photoassisted Oxygenation Catalyzed by Ruthenium Complexes : Yamaguchi et al. (2004) demonstrated the use of 2,6-dichloropyridine N-oxide in the photoassisted oxygenation of alkane, catalyzed by ruthenium complexes. This illustrates its role in photoregulative alkane oxidation under visible light irradiation (Yamaguchi et al., 2004).

Palladium-Catalyzed Amination for Polyazamacrocycles : Averin et al. (2005) used 3,5-dichloropyridine in the palladium-catalyzed amination process to create new polyazamacrocycles. They studied the yield's dependence on various factors, indicating its use in macrocycle synthesis (Averin et al., 2005).

Palladium-Catalyzed Heteroarylation of Adamantylalkyl Amines : Abel et al. (2017) investigated the palladium-catalyzed heteroarylation of adamantylalkyl amines using dihalogenopyridines, including 3,5-dichloropyridine. This study contributes to the understanding of coupling reactions in organic synthesis (Abel et al., 2017).

Selective Amination Catalyzed by Palladium-xantphos Complex : Ji et al. (2003) reported the selective amination of polyhalopyridines, including 5-bromo-2-chloropyridine, catalyzed by a palladium-xantphos complex. This highlights its role in achieving high chemoselectivity in organic synthesis (Ji et al., 2003).

Safety And Hazards

Direcciones Futuras

While specific future directions for 3,6-Dichloropyridin-2-amine are not mentioned in the search results, it’s worth noting that pyridine derivatives are of significant interest in various fields, including pharmaceutical research. They are often used as building blocks in the synthesis of more complex molecules, and their diverse reactivity makes them valuable tools for chemical synthesis .

Propiedades

IUPAC Name |

3,6-dichloropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Cl2N2/c6-3-1-2-4(7)9-5(3)8/h1-2H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URVRCFABAVMFKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1Cl)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50394204 | |

| Record name | 3,6-dichloropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50394204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,6-Dichloropyridin-2-amine | |

CAS RN |

313535-01-2 | |

| Record name | 3,6-dichloropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50394204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-dichloropyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-Dimethyl[2-(2-pyrrolidinyl)phenyl]methanamine](/img/structure/B1351803.png)

![Methyl 6-amino-4-(4-hydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carboxylate](/img/structure/B1351804.png)

![4-Chloro-2-phenylthieno[2,3-d]pyrimidine](/img/structure/B1351817.png)